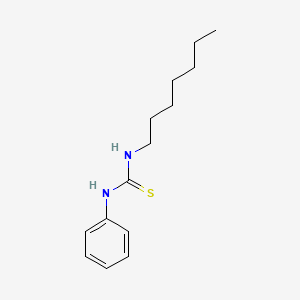

1-Heptyl-3-phenyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-heptyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDENPZDEEVSRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374710 | |

| Record name | 1-Heptyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79425-04-0 | |

| Record name | 1-Heptyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79425-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Heptyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and structural characterization of 1-Heptyl-3-phenyl-2-thiourea, a member of the N,N'-disubstituted thiourea class of compounds. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of various heterocyclic compounds. This guide details the synthetic protocol, purification methods, and in-depth analysis using modern spectroscopic techniques.

Synthesis

The synthesis of unsymmetrical thioureas such as this compound is most commonly and efficiently achieved through the nucleophilic addition of a primary amine to an isothiocyanate. In this case, heptylamine is reacted with phenyl isothiocyanate. The reaction is typically high-yielding and proceeds under mild conditions.

Reaction Scheme:

The lone pair of electrons on the nitrogen atom of heptylamine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea derivative.

Synthesis Workflow

The overall process from starting materials to the purified final product is illustrated in the workflow diagram below.

An In-Depth Technical Guide to the Chemical Properties of 1-Heptyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-Heptyl-3-phenyl-2-thiourea, a disubstituted thiourea derivative. This document collates available data on its synthesis, physical and spectral characteristics, and known biological activities of structurally related compounds, presenting it in a manner accessible to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, with the CAS number 79425-04-0, is an organic compound featuring a heptyl chain and a phenyl group attached to a thiourea core.[1] Its molecular structure suggests potential applications in medicinal chemistry and materials science, areas where thiourea derivatives have shown considerable promise.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is from experimental sources, other values are predicted based on computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂S | PubChem[2] |

| Molecular Weight | 250.41 g/mol | Guidechem[1] |

| CAS Number | 79425-04-0 | Guidechem[1] |

| Melting Point | 71 °C | Commerical supplier |

| XlogP (Predicted) | 3.9 | PubChem[2] |

| Monoisotopic Mass | 250.15038 Da | PubChem[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic addition of heptylamine to phenyl isothiocyanate. This is a common and generally high-yielding method for the preparation of N,N'-disubstituted thioureas.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous N-alkyl-N'-phenylthioureas.

Materials:

-

Phenyl isothiocyanate

-

Heptylamine

-

Anhydrous inert solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate)

-

n-Heptane (for precipitation/crystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 equivalent) in an anhydrous inert solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add heptylamine (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is deemed complete, reduce the solvent volume using a rotary evaporator.

-

Add n-heptane to the concentrated solution to induce the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Figure 1: General workflow for the synthesis of this compound.

Spectral Properties

While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.0-7.5 ppm. The protons of the heptyl chain will appear in the upfield region, with the methylene group adjacent to the nitrogen atom exhibiting a downfield shift compared to the other methylene and methyl protons. The N-H protons will appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. Aromatic carbons will resonate between 120-140 ppm, while the carbons of the heptyl group will be found in the upfield region of the spectrum.

-

FT-IR: The infrared spectrum will be characterized by N-H stretching vibrations in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a key feature of thioureas, is expected to appear in the range of 1200-1400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the heptyl chain and the phenyl group. PubChem provides predicted collision cross-section values for various adducts, which can be useful in mass spectrometry-based identification.[2]

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of N-alkyl-N'-phenylthioureas has been investigated for various biological activities. These studies provide a basis for predicting the potential therapeutic applications of the title compound.

Antimicrobial and Antifungal Activity

Thiourea derivatives are known to possess significant antimicrobial and antifungal properties.[3] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.

Cytotoxic Activity

Several studies have reported the cytotoxic effects of substituted thiourea derivatives against various cancer cell lines.[4] The proposed mechanisms of action often involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of both a lipophilic heptyl group and an aromatic phenyl ring in this compound may facilitate its interaction with cellular membranes and intracellular targets, potentially leading to cytotoxic effects.

HDL-Elevating Properties

A series of 1-alkyl-3-phenylthiourea analogues have been evaluated as agents that can elevate High-Density Lipoprotein (HDL) and Apolipoprotein A-I (Apo A-I), and lower triglycerides.[5] This suggests a potential role for compounds like this compound in the management of dyslipidemia and cardiovascular diseases. The mechanism for this activity is not fully elucidated but may involve interactions with nuclear receptors or other proteins involved in lipid metabolism.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C14H22N2S) [pubchemlite.lcsb.uni.lu]

- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Heptyl-3-phenyl-2-thiourea and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. Within this class, 1-alkyl-3-phenyl-2-thiourea analogs have been identified as potent modulators of lipid metabolism. This technical guide focuses on the core mechanism of action of 1-Heptyl-3-phenyl-2-thiourea, a representative member of this series, in the context of its significant high-density lipoprotein (HDL) elevating properties. The primary molecular target and the subsequent cellular and physiological consequences are detailed herein, providing a comprehensive resource for researchers in cardiovascular drug discovery and development.

Core Mechanism of Action: Inhibition of Scavenger Receptor Class B Type I (SR-BI)

The principal mechanism through which this compound and its analogs exert their HDL-elevating effects is through the inhibition of the Scavenger Receptor Class B Type I (SR-BI). SR-BI is a crucial membrane receptor primarily expressed in the liver and steroidogenic tissues. It plays a pivotal role in HDL metabolism by mediating the selective uptake of cholesteryl esters from HDL particles into cells.

By inhibiting SR-BI, this compound effectively blocks this lipid transport pathway. This inhibition leads to a decrease in the catabolism of HDL cholesterol, resulting in an accumulation of HDL particles in the plasma and a subsequent increase in circulating HDL cholesterol levels. The optimal analogue from this series, designated HDL376, has been shown to be a direct inhibitor of SR-BI-mediated lipid transport.[1]

Signaling Pathway Diagram

Caption: Inhibition of SR-BI by this compound blocks HDL lipid uptake, increasing plasma HDL levels.

Quantitative Data Summary

The biological evaluation of 1-alkyl-3-phenylthiourea analogs has provided quantitative data on their efficacy as HDL-elevating agents. The most potent compound in this series, HDL376, serves as a benchmark for the activity of this chemical class.

| Compound/Analog | Target | Activity | Potency (IC₅₀) | Primary Effect | Reference |

| HDL376 (Optimal Analog) | Scavenger Receptor Class B Type I (SR-BI) | Direct Inhibition of SR-BI-mediated lipid transport | 0.22 µM | Elevation of HDL Cholesterol | [1] |

| 1-Alkyl-3-phenylthiourea Series | Lipid Metabolism | HDL and Apo A-I Elevation, Triglyceride Lowering | Not specified for individual compounds | Superior to Gemfibrozil in some cases |

Experimental Protocols and Workflows

The following sections detail the likely experimental methodologies employed in the evaluation of this compound and its analogs, based on standard practices in the field and information from related studies.

In Vitro SR-BI Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on SR-BI-mediated lipid uptake.

Methodology:

-

Cell Culture: A stable cell line expressing human SR-BI (e.g., CHO or HEK293 cells) is cultured under standard conditions.

-

HDL Labeling: HDL particles are labeled with a fluorescent lipid probe (e.g., DiI) or a radiolabeled cholesteryl ester.

-

Compound Incubation: The SR-BI expressing cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Lipid Uptake Assay: Labeled HDL is added to the cell cultures and incubated to allow for lipid uptake.

-

Quantification: After incubation, cells are washed to remove unbound HDL. The amount of internalized labeled lipid is quantified using fluorescence microscopy/plate reader or scintillation counting.

-

Data Analysis: The percentage of inhibition of lipid uptake at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vivo Evaluation of Lipid-Modifying Effects in Animal Models

Objective: To assess the in vivo efficacy of the compound in modulating plasma lipid profiles.

Methodology:

-

Animal Models: Studies are typically conducted in relevant animal models such as rats (Sprague-Dawley), hamsters, dogs, and monkeys.

-

Compound Administration: The compound is formulated for oral administration and dosed daily for a predetermined study duration (e.g., 7-28 days). A vehicle control group and a positive control group (e.g., gemfibrozil) are included.

-

Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study.

-

Lipid Profile Analysis: Plasma is isolated, and levels of HDL cholesterol, total cholesterol, triglycerides, and Apolipoprotein A-I (Apo A-I) are measured using standard enzymatic assays and immunoassays.

-

Data Analysis: Changes in lipid parameters from baseline are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods.

Experimental Workflow Diagram

Caption: A typical workflow for the evaluation of this compound's biological activity.

Conclusion

This compound and its structural analogs represent a promising class of HDL-elevating agents. Their mechanism of action is centered on the direct inhibition of the scavenger receptor class B type I (SR-BI), a key regulator of HDL metabolism. This inhibition of SR-BI-mediated lipid transport leads to a reduction in HDL catabolism and a subsequent increase in circulating HDL cholesterol levels. The quantitative data for the lead compound, HDL376, demonstrates a potent inhibition of SR-BI. The experimental workflows outlined provide a robust framework for the continued investigation and development of this class of compounds for the potential treatment of dyslipidemia and reduction of cardiovascular disease risk. Further research into the detailed structure-activity relationships and long-term efficacy and safety of these compounds is warranted.

References

Unveiling the Molecular quarries: A Technical Guide to the Biological Targets of Long-Chain Phenylthioureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain phenylthiourea derivatives have emerged as a compelling class of bioactive molecules, demonstrating a remarkable breadth of therapeutic potential. Their structural versatility allows for nuanced interactions with a variety of biological targets, leading to significant activity in areas such as oncology, infectious disease, and dermatology. This in-depth technical guide provides a comprehensive overview of the known biological targets of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to empower further research and drug development in this promising field.

Key Biological Targets and Quantitative Activity

The biological activity of long-chain phenylthioureas is diverse, with several key molecular targets identified across different therapeutic areas. The following tables summarize the quantitative data for the inhibitory activity of various phenylthiourea derivatives against these targets.

Table 1: Inhibition of Tyrosinase and Related Proteins

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| N-hydroxy-N'-phenylthiourea analogues | Analogue 1 | Mushroom Tyrosinase | ~0.29 | [1] |

| Phenylthiourea | Phenylthiourea | Phenoloxidase (Tyrosinase) | Ki = 0.21 | [2] |

| Indole-thiourea derivatives | Compound 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | [3] |

| 1-substituted thioureas | 4-position isopropyl derivative | Mushroom Tyrosinase | 1.7 | [4] |

Table 2: Inhibition of PvdP Tyrosinase in Pseudomonas aeruginosa

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| Phenylthiourea derivatives | Derivative 3c | PvdP Tyrosinase | 0.57 ± 0.05 | [5][6] |

Table 3: Anticancer Activity Against Various Cell Lines and Kinases

| Compound Class | Specific Derivative/Compound | Target Cell Line/Kinase | IC50 (µM) | Reference |

| 3-(Trifluoromethyl)phenylthiourea analogs | 3,4-dichlorophenylthiourea (2) | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [7] |

| 3-(Trifluoromethyl)phenylthiourea analogs | 4-(trifluoromethyl)phenylthiourea (8) | PC3 (prostate cancer) | 6.9 ± 1.64 | [7] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (breast cancer) | 0.31 ± 0.05 | [8] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (breast cancer) | 0.94 ± 0.02 | [8] |

| Phenylthiourea-based thiazolopyrimidine | Compound 5 | HCT-116 (colon cancer) | 2.29 ± 0.46 | [9] |

| Cu(II) complexes with 3-(trifluoromethyl)phenylthiourea derivatives | Halogen-containing compound Cu5 | Various cancer cells | 11.7–19.5 | [10] |

Signaling Pathways and Mechanisms of Action

Long-chain phenylthioureas exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

EGFR/HER-2 and Downstream MAPK and PI3K/AKT Signaling

Certain N-acetyl-N'-phenylthiourea derivatives have been shown to inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[11][12] This inhibition blocks the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[11][12] These pathways are critical for cell proliferation and survival, and their blockade by phenylthiourea derivatives represents a key mechanism of their anticancer activity.

Wnt/β-catenin Signaling Pathway

Some phenylthiourea derivatives have been found to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[3] In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt binding to its receptor complex, β-catenin is stabilized, translocates to the nucleus, and activates target gene expression, promoting cell proliferation. Phenylthiourea derivatives can interfere with this process, leading to decreased levels of active β-catenin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of long-chain phenylthioureas.

MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of phenylthiourea derivatives on cancer cell lines.[9][11]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the phenylthiourea derivative and incubate for 72 hours.[11]

-

MTT Addition: After the incubation period, remove the treatment medium. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5 - 4 hours at 37°C until purple formazan crystals are visible.[11]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.[11]

-

Tyrosinase Inhibition Assay

This protocol measures the ability of phenylthiourea derivatives to inhibit the enzyme tyrosinase.[11]

-

Materials:

-

Mushroom Tyrosinase

-

L-DOPA

-

Phenylthiourea derivative solutions

-

Phosphate buffer (pH 6.8)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, L-DOPA solution, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the tyrosinase solution.

-

Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at 475-492 nm to determine the formation of dopachrome.[11]

-

Data Analysis: Calculate the percentage of tyrosinase inhibition and the IC50 value.[11]

-

VEGFR-2 Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of a compound on recombinant human VEGFR-2.[11][14]

-

Materials:

-

Recombinant Human VEGFR-2

-

Kinase Buffer

-

ATP

-

VEGFR-2 Substrate (e.g., poly (Glu, Tyr) 4:1)

-

Test compound (phenylthiourea derivative)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White 96-well plate

-

Microplate reader capable of reading luminescence

-

-

Procedure:

-

Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and VEGFR-2 substrate.

-

Plate Setup: Add the master mixture to each well of a white 96-well plate.

-

Inhibitor Addition: Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[14]

-

Luminescence Detection: Add Kinase-Glo® reagent to each well and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor and determine the IC50 value.

-

MMP-9 Inhibition Assay (Fluorometric)

This protocol outlines a method for screening inhibitors of Matrix Metalloproteinase-9 (MMP-9).[15][16]

-

Materials:

-

Recombinant active MMP-9

-

MMP-9 Assay Buffer

-

FRET-based MMP-9 substrate

-

Test compound (phenylthiourea derivative)

-

Known MMP-9 inhibitor (e.g., NNGH) as a positive control

-

96-well white or black plate

-

Fluorescence plate reader

-

-

Procedure:

-

Enzyme and Inhibitor Preparation: Dilute the MMP-9 enzyme in assay buffer. Prepare serial dilutions of the test compound.

-

Plate Setup: In a 96-well plate, add the diluted MMP-9 enzyme to wells designated for the enzyme control, inhibitor control, and test samples.

-

Inhibitor Addition: Add the test compound dilutions to the sample wells and the known inhibitor to the inhibitor control wells. Add assay buffer to the enzyme control wells.

-

Pre-incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the FRET-based MMP-9 substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.[15]

-

Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Drug Discovery and Target Validation Workflow

The identification and validation of biological targets for novel long-chain phenylthiourea derivatives typically follows a structured workflow, beginning with synthesis and computational screening and progressing through a cascade of in vitro and in vivo evaluations.

This workflow begins with the computational design and subsequent chemical synthesis of a library of phenylthiourea derivatives. These compounds then undergo primary screening, often in cell-based assays such as the MTT assay, to identify initial "hits" with biological activity. Promising hits are then subjected to secondary, target-based screening to elucidate their specific molecular targets. Structure-activity relationship (SAR) studies are conducted to optimize the potency and selectivity of the lead compounds. Finally, detailed mechanism of action studies, along with in vivo efficacy and toxicity assessments in animal models, are performed to validate the targets and select a lead candidate for further preclinical and clinical development.

References

- 1. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 6. Wnt / β-Catenin Signaling Pathway | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]

- 7. promegaconnections.com [promegaconnections.com]

- 8. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. assaygenie.com [assaygenie.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Heptyl-3-phenyl-2-thiourea: Molecular Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, analysis, and potential biological significance of 1-Heptyl-3-phenyl-2-thiourea. While specific experimental data for this particular molecule is limited in publicly available literature, this document compiles foundational information and presents generalized experimental protocols and data interpretation based on closely related thiourea derivatives.

Molecular Structure and Properties

This compound belongs to the class of N,N'-disubstituted thiourea derivatives, characterized by a thiocarbonyl group flanked by two nitrogen atoms. One nitrogen is substituted with a heptyl group, a seven-carbon alkyl chain, and the other with a phenyl group, an aromatic ring.

Molecular Formula: C₁₄H₂₂N₂S[1]

Structure:

The presence of both a lipophilic heptyl chain and an aromatic phenyl ring suggests that this molecule possesses amphipathic properties, which can influence its solubility, membrane permeability, and interactions with biological targets. The thiourea functional group is known to be a versatile hydrogen bond donor and acceptor, contributing to its potential for molecular recognition and binding.[2]

Physicochemical Properties (Predicted):

| Property | Predicted Value | Reference |

| Molecular Weight | 250.40 g/mol | [1] |

| XlogP | 3.9 | [1] |

| Monoisotopic Mass | 250.15038 Da | [1] |

These predicted values suggest moderate lipophilicity and a molecular weight that falls within the range of typical drug-like molecules.

Synthesis and Characterization

The synthesis of this compound, like other N,N'-disubstituted thioureas, can be achieved through the reaction of an amine with an isothiocyanate.[3][4]

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of heptylamine with phenyl isothiocyanate.[4]

Materials:

-

Heptylamine

-

Phenyl isothiocyanate

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)[3][5]

Procedure:

-

Dissolve phenyl isothiocyanate in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add an equimolar amount of heptylamine to the solution at room temperature.

-

The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid product is then purified, typically by recrystallization from a suitable solvent such as ethanol or a solvent mixture.[6]

Spectroscopic Analysis

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. While specific spectra for this compound are not available, the expected characteristic signals are outlined below based on the analysis of similar thiourea derivatives.[7][8]

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3100-3400 | Broad to sharp bands indicating N-H bonds of the thiourea moiety. |

| C-H Stretch (Aromatic) | 3000-3100 | Absorption bands characteristic of the C-H bonds in the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong absorption bands from the C-H bonds of the heptyl group. |

| C=S Stretch (Thioamide) | 1200-1300 | Characteristic stretching vibration of the thiocarbonyl group.[7] |

| C-N Stretch | 1350-1450 | Stretching vibrations of the C-N bonds within the thiourea core. |

| Aromatic C=C Bending | 1450-1600 & 690-900 | Bands corresponding to the phenyl ring. |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The expected chemical shifts (δ) in ppm are as follows (predicted based on general principles and data for analogous compounds):

¹H NMR Spectrum (in CDCl₃ or DMSO-d₆) [9]

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| -CH₃ (Heptyl) | Triplet | ~0.9 |

| -(CH₂)₅- (Heptyl) | Multiplet | ~1.2-1.6 |

| -CH₂-NH- (Heptyl) | Quartet/Multiplet | ~3.4-3.6 |

| Ar-H (Phenyl) | Multiplet | ~7.2-7.6 |

| -NH- (Heptyl side) | Broad Singlet/Triplet | ~7.8-8.2 |

| -NH- (Phenyl side) | Broad Singlet | ~9.5-10.0 |

¹³C NMR Spectrum (in CDCl₃ or DMSO-d₆) [9]

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C=S | ~180-185 |

| Aromatic C (ipso) | ~135-140 |

| Aromatic C (ortho, meta, para) | ~120-130 |

| -CH₂-NH- (Heptyl) | ~45-50 |

| -(CH₂)₅- (Heptyl) | ~22-32 |

| -CH₃ (Heptyl) | ~14 |

2.2.3. Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₁₄H₂₂N₂S), the expected monoisotopic mass is approximately 250.15 Da.[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Biological Activities and Signaling Pathways

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2] The specific biological profile of this compound has not been extensively reported, but based on related structures, several potential activities can be hypothesized.

Antimicrobial and Antifungal Activity

Many N-substituted thiourea derivatives have demonstrated significant antimicrobial and antifungal activity.[10][11] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxic and Anticancer Activity

Thiourea derivatives have been investigated as potential anticancer agents.[12] Their cytotoxic effects can be mediated through various mechanisms, including the induction of apoptosis, inhibition of specific enzymes, or disruption of cellular signaling pathways.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound against cancer cell lines (e.g., MCF-7, HeLa) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Enzyme Inhibition

Phenylthiourea and its derivatives are known inhibitors of certain enzymes, most notably tyrosinase, a key enzyme in melanin biosynthesis.[13][14][15]

Signaling Pathway: Tyrosinase Inhibition

The inhibition of tyrosinase by phenylthiourea derivatives is typically competitive.[13][14]

References

- 1. PubChemLite - this compound (C14H22N2S) [pubchemlite.lcsb.uni.lu]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpba.info [ijpba.info]

- 5. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 6. ijcrt.org [ijcrt.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Heptyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 1-Heptyl-3-phenyl-2-thiourea is limited. This guide provides a comprehensive overview based on the known properties of the parent compound, phenylthiourea, and established principles of physical organic chemistry to infer the characteristics of the title compound. It also includes detailed, standardized experimental protocols for researchers to determine these properties.

Core Concepts: Understanding the Physicochemical Profile

This compound belongs to the class of N,N'-disubstituted thioureas. Its structure, featuring a polar thiourea core, an aromatic phenyl ring, and a long aliphatic heptyl chain, dictates its physicochemical behavior. The interplay between these moieties governs its solubility in various solvents and its stability under different environmental conditions.

Structural Features Influencing Solubility and Stability:

-

Thiourea Moiety (-NH-C(=S)-NH-): This group is capable of hydrogen bonding, contributing to solubility in polar solvents. However, the sulfur atom also imparts a degree of lipophilicity. The tautomeric thione-thiol equilibrium can influence its reactivity and degradation pathways.

-

Phenyl Group (C₆H₅-): The aromatic ring introduces hydrophobicity and can participate in π-π stacking interactions. It also influences the electronic properties of the adjacent nitrogen atom.

-

Heptyl Group (C₇H₁₅-): This long alkyl chain is highly lipophilic, significantly decreasing aqueous solubility and increasing solubility in nonpolar organic solvents.

Solubility Profile

Table 1: Reported Solubility of Phenylthiourea

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Ethanol | Soluble |

| Water (Cold) | 1 part in 400 |

| Water (Hot) | 1 part in 17 |

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |

Inference for this compound:

The addition of a seven-carbon alkyl chain (heptyl group) will drastically decrease the aqueous solubility of the molecule compared to phenylthiourea. It is expected to be practically insoluble in water and sparingly soluble in polar protic solvents like ethanol. Conversely, its solubility in nonpolar organic solvents such as hexanes, toluene, and dichloromethane is expected to be significantly higher than that of phenylthiourea. High solubility is anticipated in polar aprotic solvents like DMSO and DMF.

Stability Profile

The stability of thiourea derivatives is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

General Stability Characteristics of Phenylthioureas:

-

Thermal Stability: Phenylthiourea itself is generally stable under normal storage conditions.

-

pH Stability: Thioureas can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally more resistant than their urea analogs.

-

Oxidative Stability: The thiocarbonyl group can be oxidized. The presence of strong oxidizing agents can lead to the formation of corresponding urea derivatives and elemental sulfur.

-

Photostability: Aromatic compounds can be susceptible to photodegradation. The extent to which this compound is photolabile would require experimental investigation.

Inference for this compound:

The stability profile of this compound is expected to be broadly similar to other N-substituted phenylthioureas. It should be stored in a cool, dry, dark place and handled under an inert atmosphere if long-term stability is critical.

Experimental Protocols

To address the lack of specific data, the following detailed experimental protocols are provided for researchers to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the thermodynamic solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: To a series of vials containing a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol), add an excess amount of this compound. The solid should be in a fine powder form to maximize surface area.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After agitation, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.

Caption: Workflow for conducting forced degradation stability studies.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method should be capable of separating the intact compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Interpretation: Calculate the percentage of degradation. For significant degradation, attempt to identify the major degradation products using techniques like LC-MS.

Conclusion

While direct experimental data for this compound is scarce, a sound scientific understanding of its likely solubility and stability profile can be inferred from the behavior of its parent compound, phenylthiourea, and the known effects of its constituent functional groups. The heptyl chain is the dominant factor in reducing aqueous solubility and enhancing lipophilicity. The provided experimental protocols offer a clear pathway for researchers to generate the specific data required for drug development and other scientific applications, ensuring a thorough characterization of this compound.

Preliminary Biological Screening of 1-Heptyl-3-phenyl-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiourea derivatives are a prominent class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the anticipated preliminary biological screening of 1-Heptyl-3-phenyl-2-thiourea. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes findings from structurally related 1-alkyl-3-phenyl-2-thiourea analogs and other thiourea derivatives to project a likely biological profile and guide future research. The content herein covers potential antimicrobial, anticancer, and enzyme inhibitory activities, complete with detailed experimental protocols and visual workflows to facilitate laboratory investigation.

Introduction

Thiourea derivatives, characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms, are versatile scaffolds for the development of novel therapeutic agents. Their biological efficacy is attributed to their ability to form stable complexes with metal ions and interact with various biological macromolecules through hydrogen bonding. The lipophilic heptyl group and the aromatic phenyl ring in this compound suggest the potential for significant biological activity, warranting a thorough preliminary screening.

Predicted Biological Activities and Data

Based on the analysis of structurally similar compounds, this compound is predicted to exhibit activity in several key areas. The following table summarizes representative quantitative data from analogous thiourea derivatives to provide a baseline for expected potency.

| Biological Activity | Test Organism/Cell Line/Enzyme | Representative IC₅₀/MIC (µM) | Reference Compounds |

| Antimicrobial | Staphylococcus aureus | 2 - 64 | 1-(aryl)-3-(trifluoromethyl)phenylthioureas |

| Escherichia coli | >100 | 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide | |

| Candida albicans | 25 - 100 | N-acyl thiourea derivatives | |

| Anticancer | Human Colon Cancer (HCT116) | 1.11 - 8.29 | N¹,N³-disubstituted-thiosemicarbazones[1] |

| Human Breast Cancer (MCF-7) | 4.56 - 338.33 | Diarylthiourea derivatives[2] | |

| Human Prostate Cancer (PC3) | 1.5 - 8.9 | 3-(trifluoromethyl)phenylthiourea analogs[3] | |

| Enzyme Inhibition | Urease | 10.65 | Novel thiourea compounds[4] |

| Acetylcholinesterase (AChE) | 50 µg/mL | 1-(3-chlorophenyl)-3-cyclohexylthiourea[4] | |

| Butyrylcholinesterase (BChE) | 60 µg/mL | 1-(3-chlorophenyl)-3-cyclohexylthiourea[4] | |

| Phenoloxidase | 0.21 ± 0.09 | Phenylthiourea (PTU)[5] |

Experimental Protocols

Detailed methodologies for key preliminary biological screening assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 24-72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Formazan Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay (Urease Inhibition)

This assay determines the ability of the compound to inhibit the activity of the urease enzyme.

-

Assay Buffer Preparation: A standard phosphate buffer (pH 7.4) is prepared.

-

Reaction Mixture: The assay mixture in a 96-well plate consists of the urease enzyme solution, the test compound at various concentrations, and the buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a defined period (e.g., 60 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: The enzymatic reaction is initiated by adding a solution of urea.

-

Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is determined using the indophenol method, which results in a colored product.

-

Absorbance Measurement and IC₅₀ Calculation: The absorbance of the colored product is measured spectrophotometrically. The IC₅₀ value is calculated by comparing the enzyme activity in the presence of the inhibitor to the control (no inhibitor).

Visualizations

The following diagrams illustrate the typical workflows and potential mechanisms involved in the biological screening of this compound.

References

- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile and promising class of compounds in the landscape of modern drug discovery.[1][2] Their inherent structural flexibility and broad spectrum of biological activities have positioned them as privileged scaffolds for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of novel thiourea derivatives, offering a comprehensive resource for researchers dedicated to advancing the frontiers of medicine. The thiourea core, characterized by a sulfur atom double-bonded to a carbon atom which is also bonded to two nitrogen atoms, serves as a versatile building block for creating extensive libraries of derivatives.[3]

Synthetic Strategies: Building the Foundation for Discovery

The synthesis of thiourea derivatives is primarily achieved through the straightforward and efficient reaction between an isothiocyanate and a primary or secondary amine.[3] This method's simplicity and the vast commercial availability of starting materials make it highly adaptable for generating diverse chemical libraries.[3]

General Synthetic Protocol

A widely adopted method for synthesizing N,N'-disubstituted thiourea derivatives involves the following steps:

-

Isothiocyanate Formation: In many instances, the isothiocyanate is not commercially available and needs to be synthesized in situ. A common method is the reaction of an appropriate amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a reagent like ethyl chloroformate to yield the isothiocyanate.

-

Condensation Reaction: The synthesized or commercially available isothiocyanate is then reacted with a primary or secondary amine in a suitable solvent, such as acetone or ethanol.[3] The reaction is typically carried out at room temperature or with gentle heating.

-

Purification: The resulting thiourea derivative is often purified by recrystallization from a suitable solvent to yield the final product with high purity.

Characterization of the synthesized compounds is crucial and is typically performed using spectroscopic methods such as Infrared (IR) spectroscopy to confirm the presence of the C=S and N-H functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed molecular structure.[4][5]

A Spectrum of Biological Activities: Unveiling Therapeutic Potential

Thiourea derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for targeting a multitude of diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of thiourea derivatives against various cancer cell lines.[1][6] These compounds have been shown to inhibit tumor growth and induce apoptosis through various mechanisms.[1] Some derivatives act as inhibitors of key enzymes involved in cancer progression, such as protein tyrosine kinases (PTKs) and topoisomerase II.[7]

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiourea derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[8][9] Furthermore, certain thiourea derivatives have been identified as potent inhibitors of viral replication, including activity against HIV.[8][9] Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl rings of the thiourea scaffold are crucial for their antimicrobial and anti-HIV activity.[8][9]

Enzyme Inhibition

Thiourea derivatives have been identified as effective inhibitors of various enzymes, playing a role in a wide array of physiological processes. They have shown inhibitory activity against enzymes such as cholinesterases (AChE and BChE), which are key targets in the management of Alzheimer's disease, and carbonic anhydrase, which is involved in various physiological and pathological processes.[4][10][11]

Quantitative Analysis of Biological Activity

The biological efficacy of novel thiourea derivatives is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) are common metrics used to express the potency of these compounds.

| Compound Class | Target Organism/Cell Line | Biological Activity | IC₅₀ / MIC (µM) | Reference |

| Phenylthiourea Derivatives | Staphylococcus aureus | Antibacterial | MIC: 40-50 µg/mL | [1] |

| Phosphonate Thiourea Derivatives | Pancreatic, Prostate, and Breast Cancer Cell Lines | Anticancer | IC₅₀: 3-14 µM | [1] |

| Bis-thiourea Derivatives | Human Leukemia Cell Lines | Anticancer | IC₅₀: as low as 1.50 µM | [1] |

| Thiazole-thiourea Hybrids | AChE and BChE | Enzyme Inhibition | IC₅₀: 0.3-15 µM (AChE), 0.4-22 µM (BChE) | [1] |

| Fluorinated Pyridine Thiourea | Various Bacteria | Antimicrobial | MIC: 1.95-15.63 µg/mL | [7] |

| Bis-benzo[d][4][12]dioxol-5-yl thioureas | HepG2, HCT116, MCF-7 | Anticancer | IC₅₀: 1.1-2.8 µM | [13] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the discovery and validation of novel therapeutic agents.

Synthesis of N-aryl-N'-(substituted phenyl)thiourea Derivatives

-

Step 1: Synthesis of Isothiocyanate: To a solution of the substituted aniline (1 mmol) in acetone (20 mL), add carbon disulfide (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add triethylamine (1.2 mmol) and continue stirring for another 30 minutes.

-

Add ethyl chloroformate (1.2 mmol) and stir for an additional 2 hours.

-

Step 2: Synthesis of Thiourea: To the in-situ generated isothiocyanate solution, add the appropriate primary amine (1 mmol).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure thiourea derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and a standard anticancer drug (e.g., doxorubicin) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing the Path to Discovery

Understanding the logical flow of the discovery process and the underlying biological mechanisms is crucial for efficient drug development.

Caption: A logical workflow for the discovery and development of novel thiourea derivatives.

Signaling Pathways Modulated by Thiourea Derivatives

Thiourea derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One such key pathway is the RAS-RAF-MAPK pathway.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

The Heptyl Group in Phenylthiourea Compounds: A Technical Guide on its Role and Implications in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylthiourea (PTU) and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide array of biological activities. These activities include antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1] The core structure of phenylthiourea offers a flexible scaffold for chemical modifications, allowing for the fine-tuning of its pharmacological profile. The introduction of various substituents on the nitrogen atoms can profoundly influence the compound's physicochemical properties and, consequently, its biological efficacy and mechanism of action.

This technical guide focuses on the specific role of the heptyl group as a substituent in phenylthiourea compounds. While direct and extensive research on N-heptyl-N'-phenylthiourea is limited in publicly available literature, this document extrapolates from the well-established principles of structure-activity relationships (SAR) for N-alkyl-phenylthiourea derivatives. The primary role of the heptyl group is to modulate the lipophilicity of the molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, excretion, and target engagement. This guide will delve into the synthesis, the anticipated impact of the heptyl group on biological activity, relevant signaling pathways, and detailed experimental protocols for the evaluation of such compounds.

Synthesis of N-Heptyl-N'-Phenylthiourea

The synthesis of N-heptyl-N'-phenylthiourea can be achieved through a standard and well-documented procedure for the preparation of N-monosubstituted thioureas. A common method involves the reaction of phenyl isothiocyanate with heptylamine.

Experimental Protocol: Synthesis of N-Heptyl-N'-Phenylthiourea

Materials:

-

Phenyl isothiocyanate

-

Heptylamine

-

Ethanol (or another suitable solvent like acetone or tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol.

-

To this solution, add heptylamine (1 equivalent) dropwise at room temperature with continuous stirring.

-

The reaction is typically exothermic. If the reaction does not proceed readily at room temperature, the mixture can be gently heated under reflux for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the reaction mixture is cooled to room temperature and then in an ice bath to facilitate the precipitation of the product.

-

The solid product is collected by vacuum filtration using a Büchner funnel and washed with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified N-heptyl-N'-phenylthiourea.

-

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]

Logical Workflow for Synthesis:

References

Methodological & Application

Application Notes and Protocols for 1-Heptyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 1-Heptyl-3-phenyl-2-thiourea and detailed protocols for its experimental evaluation. While specific data for this compound is limited, the following information is based on the known activities of structurally related phenylthiourea derivatives.

Potential Applications

This compound belongs to the class of 1,3-disubstituted thiourea derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Potential applications for this compound, inferred from related structures, include:

-

Anticancer Activity: Substituted thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways.[4]

-

Antimicrobial Activity: Thiourea derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens.[5][6]

-

Enzyme Inhibition: Phenylthiourea and its analogs are known inhibitors of various enzymes, most notably tyrosinase, a key enzyme in melanin synthesis.[7][8]

Physicochemical Properties and Safety

Quantitative Data Summary

The following tables summarize representative quantitative data for biological activities observed with various substituted phenylthiourea derivatives. Note: This data is for analogous compounds and should be used as a reference for designing experiments with this compound. The actual activity of this compound must be determined experimentally.

Table 1: Representative Cytotoxic Activity of Substituted Phenylthiourea Derivatives against Cancer Cell Lines [3]

| Compound Analogue | Cell Line | IC50 (µM) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon) | 1.5 |

| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon) | 7.6 |

| 1-(4-trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (prostate) | 6.9 |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 (leukemia) | 10.2 |

Table 2: Representative Antimicrobial Activity of Substituted Thiourea Derivatives [5]

| Compound Analogue | Microorganism | MIC (µg/mL) |

| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide | Staphylococcus aureus | 50 |

| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide | Escherichia coli | 100 |

| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide | Candida albicans | 25 |

Table 3: Representative Enzyme Inhibition by Phenylthiourea Derivatives

| Compound Analogue | Enzyme | IC50 |

| 1-Phenyl-2-thiourea | Mushroom Tyrosinase | 0.21 µM[7] |

| 1-Phenyl-3-(2-thiazolyl)-2-thiourea | Human Tyrosinase | ~5 µM[12] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[13]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[5]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

DMSO

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate broth medium.

-

Prepare a standardized inoculum of the test microorganism and dilute it to the desired final concentration in the broth.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound), a negative control (broth only), and a vehicle control (microorganism with DMSO).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tyrosinase Inhibition Assay

This protocol is to assess the inhibitory effect of this compound on tyrosinase activity.[7]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound

-

DMSO

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound. Include a control without the inhibitor.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and, if applicable, the IC50 value.

Signaling Pathways and Visualizations

While the specific signaling pathways affected by this compound are not yet elucidated, related thiourea derivatives have been shown to modulate pathways critical for cell survival and proliferation, such as the EGFR/HER-2 pathway.[4] The following diagrams illustrate a general experimental workflow and a potential signaling pathway that could be investigated.

Caption: General workflow for the in vitro biological evaluation of this compound.

Caption: Hypothetical inhibition of the EGFR/HER-2 signaling pathway by this compound.

References

- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. tandfonline.com [tandfonline.com]

- 8. selleckchem.com [selleckchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: 1-Heptyl-3-phenyl-2-thiourea in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of biological activities, making them of significant interest in drug discovery and medicinal chemistry.[1][2] While research on the specific applications of 1-Heptyl-3-phenyl-2-thiourea in proteomics is emerging, the known cytotoxic and enzyme-inhibiting properties of related thiourea compounds suggest its potential as a valuable tool for investigating cellular mechanisms and identifying novel therapeutic targets.[3] This document provides a detailed overview of a hypothetical application of this compound in the proteomics-based investigation of cancer cell lines, including detailed experimental protocols and data presentation.

Hypothetical Application: Elucidating the Cytotoxic Mechanism of this compound in Human Colon Cancer Cells

Based on the demonstrated cytotoxic activity of similar 1,3-disubstituted thiourea derivatives against human colon cancer cell lines (SW480 and SW620), we hypothesize that this compound induces apoptosis and alters key signaling pathways in these cells.[3] A label-free quantitative proteomics approach can be employed to identify the global changes in protein expression and post-translational modifications following treatment with the compound, thereby elucidating its mechanism of action.

Data Presentation: Hypothetical Proteomics Data

The following tables represent hypothetical quantitative data from a proteomics experiment where SW620 cells were treated with this compound.

Table 1: Top 10 Differentially Upregulated Proteins in SW620 Cells Treated with this compound

| Protein Accession | Gene Symbol | Protein Name | Fold Change (Treated/Control) | p-value |